molecular formula GaN B1216216 Gallium nitride CAS No. 25617-97-4

Gallium nitride

Número de catálogo: B1216216
Número CAS: 25617-97-4
Peso molecular: 83.73 g/mol
Clave InChI: JMASRVWKEDWRBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Análisis De Reacciones Químicas

Catalytic Hydrogenation of CO₂ to Dimethyl Ether

GaN catalyzes the direct hydrogenation of CO₂ to dimethyl ether (DME) with 80% CO-free selectivity under steady-state conditions .

Reaction Pathway
CO2+3H2CH3OCH3+3H2O\text{CO}_2+3\text{H}_2\rightarrow \text{CH}_3\text{OCH}_3+3\text{H}_2\text{O}

  • Mechanism : Proceeds via methyl (CH3\text{CH}_3) and formate (HCOO\text{HCOO}^-) intermediates on GaN(100) and GaN(110) planes.

  • Activation Energy : 0.09–0.17 eV for H₂ dissociation at Ga–N active sites .

Performance Metrics

ParameterValue
Space-time yield2.9 mmol g⁻¹ GaN h⁻¹
Time-on-stream>100 hours (no deactivation)
Optimal temperature300–350°C

This contrasts with traditional Cu-based catalysts, where DME forms via methanol intermediates .

Acid Etching and Surface Modification

Phosphoric acid (H3PO4\text{H}_3\text{PO}_4) selectively etches N-face GaN due to weaker OH⁻ repulsion compared to Ga-face .

Etching Outcomes

  • N-face GaN : Forms dodecagonal nano-pyramids (10–50 nm height).

  • Photoluminescence : Intensity increases by 300% post-etching .

  • Ga-face Stability : No etching observed under identical conditions.

Structural Analysis

TechniqueObservation
Atomic force microscopyNano-pyramid formation
Micro-RamanStress relaxation in N-face

Doping and Superlattice Formation

Thermal reaction with magnesium (Mg\text{Mg}) at 800°C produces a GaN/Mg superlattice :
\text{GaN}+\text{Mg}\rightarrow \text{GaN Mg}\(\text{2D metal intercalation})

Structural Features

  • Layer Periodicity : 1.2 nm spacing (TEM confirmed).

  • Elastic Strain : 2–3% compressive strain enhances carrier mobility.

Doping Impact

PropertyChange
Electrical conductivityIncreases by 10³×
BandgapReduces from 3.4 eV to 3.1 eV

Hydrolysis and Stability

GaN resists hydrolysis under neutral conditions but reacts slowly in acidic/basic environments:
GaN+3H2OGa OH 3+NH3\text{GaN}+3\text{H}_2\text{O}\rightarrow \text{Ga OH }_3+\text{NH}_3

  • Rate : <0.1 nm/h at pH 7 (25°C) .

  • High-Temperature Stability : Decomposes above 1,000°C in inert atmospheres.

Aplicaciones Científicas De Investigación

Introduction to Gallium Nitride

This compound (GaN) is a semiconductor material characterized by its wide bandgap, high electron mobility, and thermal stability. These properties make it suitable for various applications in electronics and optoelectronics, particularly where efficiency and performance are critical. The demand for GaN has surged due to its potential to replace traditional silicon-based devices in many high-power and high-frequency applications.

Optoelectronic Devices

This compound is extensively used in optoelectronic devices such as light-emitting diodes (LEDs) and laser diodes (LDs). Its applications include:

  • Lighting : GaN-based LEDs are integral to modern lighting solutions, offering higher luminous efficacy (over 150 lumens per watt) compared to traditional incandescent bulbs. This has led to significant energy savings in residential and commercial lighting .
  • Data Communication : GaN laser diodes can achieve data transmission speeds of up to 15 Gbit/s, making them suitable for high-speed optical communication systems .
  • Quantum Applications : GaN is used in quantum optics for applications like atom cooling and optical reading, benefiting from its high spectral purity .

Power Electronics

GaN is increasingly recognized as a next-generation power semiconductor due to its superior performance over silicon. Key applications include:

  • Power Converters : GaN transistors are used in power converters for electric vehicles, renewable energy systems, and consumer electronics. They enable smaller, lighter designs with higher efficiency (over 99%) compared to silicon-based counterparts .
  • Voltage Converters : Anticipated growth in demand for GaN-based voltage converters is expected as industries move towards more energy-efficient solutions, particularly in data centers and server applications .
  • Radio Frequency Devices : GaN epitaxial wafers are utilized in high-frequency wireless communication applications, including 5G technology, due to their ability to handle high power levels and frequencies .

Environmental Applications

Recent advancements have focused on environmentally friendly production methods for GaN. For instance, researchers at Nagoya University developed a technique that eliminates the need for ammonia in the growth process of GaN semiconductors. This method not only reduces toxic waste but also enhances crystal quality and lowers production costs .

Emerging Technologies

This compound is being explored in various innovative applications:

  • Superlattice Structures : Research has shown that combining GaN with metallic magnesium can create superlattice structures that improve semiconductor doping processes, potentially enhancing device performance .
  • Porous this compound : The development of porous structures through electrochemical etching allows for new device geometries in LED technology, which could improve light extraction efficiency and reduce material usage .

Case Study 1: Cambridge GaN Devices

Cambridge GaN Devices has pioneered the use of GaN in power transistors and chips, achieving energy efficiencies exceeding 99%. Their innovations have enabled the design of compact power converters that significantly reduce size and weight while enhancing performance .

Case Study 2: Nagoya University Research

Nagoya University’s research team developed an ammonia-free growth method for GaN semiconductors. This breakthrough not only improves environmental sustainability but also enhances the efficiency of semiconductor production by utilizing nitrogen and hydrogen gases instead of ammonia .

Comparación Con Compuestos Similares

Gallium nitride is often compared with other III/V semiconductors such as gallium arsenide, gallium phosphide, and indium nitride.

Gallium Arsenide: Gallium arsenide has a lower bandgap (1.42 electron volts) compared to this compound, making it less suitable for high-power applications but more efficient for optoelectronic devices operating in the infrared spectrum .

Gallium Phosphide: Gallium phosphide has a bandgap of 2.26 electron volts and is commonly used in red, orange, and green light-emitting diodes. it lacks the high thermal stability and electron mobility of this compound .

Indium Nitride: Indium nitride has a narrower bandgap (0.7 electron volts) and is used in high-speed electronics and optoelectronics. It shares some properties with this compound but is less thermally stable .

Uniqueness of this compound: this compound’s wide bandgap, high electron mobility, and thermal stability make it unique among these compounds, particularly for high-power and high-frequency applications .

Actividad Biológica

Gallium nitride (GaN) is a semiconductor material that has garnered significant attention for its potential applications in various fields, including electronics and biomedicine. This article focuses on the biological activity of GaN, highlighting its biocompatibility, non-toxicity, and potential therapeutic applications.

Overview of this compound

GaN is characterized by its wide bandgap, high thermal conductivity, and chemical stability, making it suitable for high-power and high-frequency applications. Recent studies have demonstrated that GaN is not only effective in electronic devices but also shows promise in biomedical contexts, particularly in implantable technologies.

Research Findings

  • Non-Toxic Nature : Research conducted by North Carolina State University and Purdue University indicates that GaN exhibits non-toxic properties when exposed to biological environments. The studies revealed that GaN releases negligible amounts of gallium ions, which are non-toxic compared to gallium oxides . This stability minimizes risks associated with environmental exposure and patient safety.
  • Cell Interaction Studies : The interaction of GaN with human cells was evaluated by coating GaN surfaces with peptides. The peptide-coated surfaces showed enhanced cell adhesion and spreading compared to uncoated GaN, suggesting that surface modifications can control cell behavior effectively. This property is crucial for the development of biomedical implants that require specific cellular responses .
  • Cell Growth Dynamics : Studies involving mouse fibroblast cells demonstrated that GaN surfaces do not adversely affect cell proliferation or DNA repair mechanisms when subjected to external stressors like radiation . This indicates that GaN can serve as a stable substrate for cell growth without compromising cellular functions.

Data Table: Summary of Biocompatibility Studies on GaN

StudyFindingsMethodology
NC State & Purdue UniversityGaN is non-toxic; minimal gallium releaseMass spectrometry and cell culture experiments
Mouse Fibroblast Cell StudyNo adverse effects on cell proliferation or DNA repairExposure to ionizing radiation and analysis of growth dynamics
Peptide Coating StudyEnhanced cell adhesion on peptide-coated GaNComparative analysis of coated vs. uncoated surfaces

Cancer Treatment

Gallium compounds have been explored for their anticancer properties due to their ability to mimic iron in biological systems. Gallium nitrate, a related compound, has shown effectiveness against various cancers, including non-Hodgkin's lymphoma and bladder cancer . The mechanism involves perturbing iron-dependent processes within tumor cells, leading to inhibited proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of gallium-based compounds. For instance, gallium ions exhibit significant antibacterial activity against Pseudomonas aeruginosa and biofilm formation . The oxidative stress induced by gallium disrupts bacterial metabolism, making it a potential candidate for treating infections.

Case Study: Antitumor Effects of Gallium Compounds

A study investigating the effects of gallium nanoparticles on human lung adenocarcinoma cells (A549) found that these compounds could reduce cell viability and induce apoptosis through oxidative stress mechanisms . The research emphasized the importance of formulation strategies to enhance the delivery and efficacy of gallium-based therapies.

Future Directions

The promising results regarding the biocompatibility and biological activity of GaN suggest several future research avenues:

  • Development of Biomedical Implants : Further exploration into peptide-functionalized GaN surfaces could lead to advanced biomedical implants that promote desired cellular interactions while minimizing adverse responses.
  • Investigation into Antimicrobial Properties : Continued research on the antimicrobial effects of gallium compounds may yield new treatments for resistant bacterial strains.
  • Clinical Trials for Anticancer Applications : The transition from preclinical studies to clinical trials for gallium-based therapies could establish their efficacy in cancer treatment.

Propiedades

IUPAC Name

azanylidynegallane
Source PubChem
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InChI

InChI=1S/Ga.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMASRVWKEDWRBT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

N#[Ga]
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Molecular Formula

GaN
Record name gallium(III) nitride
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DSSTOX Substance ID

DTXSID2067111
Record name Gallium nitride (GaN)
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Molecular Weight

83.730 g/mol
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Physical Description

Solid; [Merck Index] Yellow odorless powder; [Alfa Aesar MSDS]
Record name Gallium nitride
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CAS No.

25617-97-4
Record name Gallium nitride
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